2,3,4,5-Tetrafluoronitrobenzene

Catalog No.
S704169
CAS No.
5580-79-0
M.F
C6HF4NO2
M. Wt
195.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrafluoronitrobenzene

CAS Number

5580-79-0

Product Name

2,3,4,5-Tetrafluoronitrobenzene

IUPAC Name

1,2,3,4-tetrafluoro-5-nitrobenzene

Molecular Formula

C6HF4NO2

Molecular Weight

195.07 g/mol

InChI

InChI=1S/C6HF4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H

InChI Key

MKMDVNZEIQDZEP-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-]

Synonyms

2,3,4,5-Tetrafluoro-1-nitrobenzene; 1,2,3,4-Tetrafluoro-5-nitrobenzene; 5-Nitro-1,2,3,4-tetrafluorobenzene; NSC 96618;

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-]

The exact mass of the compound 2,3,4,5-Tetrafluoronitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96618. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,5-Tetrafluoronitrobenzene (CAS 5580-79-0) is a highly specialized polyfluorinated aromatic compound widely utilized as a core building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics. Characterized by a nitro group that strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed C-F bond activation, this tetrafluorinated scaffold offers a precisely tuned electrophilic profile. Unlike perfluorinated analogs, the presence of a single aromatic proton at the 6-position breaks the molecular symmetry, enabling highly regioselective functionalization pathways that are critical for complex multi-step industrial syntheses[1].

In procurement and process design, substituting 2,3,4,5-tetrafluoronitrobenzene with its closest analog, pentafluoronitrobenzene (PFNB), fundamentally alters reaction kinetics and product distribution. PFNB possesses an additional electron-withdrawing fluorine atom, which excessively increases the electrophilicity of the ring, often leading to over-reaction, poor mono-substitution control, and complex mixtures of regioisomers during nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Conversely, trifluoro- or difluoronitrobenzenes lack sufficient activation for mild C-F functionalization, requiring harsher conditions that degrade sensitive functional groups. The specific 2,3,4,5-tetrafluoro pattern provides an optimal thermodynamic balance, ensuring high-yielding, regioselective mono-functionalization while preventing the formation of intractable poly-substituted byproducts that inflate downstream purification costs[1].

Controlled Reactivity in Palladium-Catalyzed C-F Activation

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the electrophilicity of the polyfluorinated ring dictates the reaction rate and selectivity. Studies comparing 2,3,4,5-tetrafluoronitrobenzene to pentafluoronitrobenzene (PFNB) demonstrate that the tetrafluoro derivative is significantly less reactive toward Pd-catalyzed arylation. This moderated reactivity, caused by the absence of the fifth activating fluorine substituent, is highly advantageous for preventing over-arylation. In competition reactions, quantitative 19F NMR analysis reveals that PFNB undergoes rapid, often unselective multi-arylation, whereas 2,3,4,5-tetrafluoronitrobenzene allows for the controlled isolation of mono-arylated products, such as 2,3,4-trifluoro-6-nitrobiphenyl, without the extensive byproduct formation seen in perfluorinated systems[1].

Evidence DimensionReactivity and mono-arylation control in Pd-catalyzed cross-coupling
Target Compound DataModerated electrophilicity enables controlled mono-arylation with minimal poly-substituted byproducts
Comparator Or BaselinePentafluoronitrobenzene (PFNB)
Quantified DifferencePFNB shows significantly higher reactivity leading to complex mixtures, whereas the tetrafluoro analog provides superior chemoselectivity for single C-F activation
ConditionsPd(PPh3)4 catalyst, boronic acid/ester, microwave irradiation at 100 °C

For industrial scale-up, the moderated reactivity of the tetrafluoro analog prevents yield loss to over-functionalized byproducts, significantly reducing downstream purification costs.

Superior Regiocontrol in Nucleophilic Alkyl Transfer

During nucleophilic alkyl transfer using phosphonium ylides, the substitution pattern of the polyfluoroarene strictly governs the ratio of mono- to di-alkylated products. When reacting with methyltriphenylphosphonium ylides at ambient temperature, 2,3,4,5-tetrafluoronitrobenzene selectively affords the mono-methylated product in a 69% isolated yield. In stark contrast, the benchmark comparator PFNB yields an unpredictable mixture of mono- and di-methylated products under identical conditions, requiring a large excess of reagents and reflux conditions just to force the reaction to a 58% yield of the di-methylated species. The tetrafluoro scaffold thus provides a much wider process window for selective mono-functionalization [1].

Evidence DimensionYield and selectivity of mono-methylated product at ambient temperature
Target Compound Data69% yield of pure mono-methylated product at ambient temperature
Comparator Or BaselinePentafluoronitrobenzene (PFNB) yields an inseparable mixture of mono- and di-methylated products
Quantified Difference2,3,4,5-Tetrafluoronitrobenzene achieves a >10% higher isolated yield of a single target species under milder conditions compared to the forced di-methylation of PFNB (58% yield)
ConditionsReaction with phosphonium ylide at ambient temperature via SNAr mechanism

Achieving high mono-alkylation selectivity at ambient temperature significantly lowers energy costs and eliminates complex downstream chromatographic separations.

Differentiated SNAr Regioselectivity for Heterocycle Scaffolding

The specific arrangement of fluorine atoms in 2,3,4,5-tetrafluoronitrobenzene creates distinct electrophilic nodes that dictate nucleophilic attack. Semi-empirical MNDO calculations and solid-phase organic synthesis (SPOS) studies reveal that for 2,3,4,5-tetrafluoronitrobenzene, the C-2 position exhibits higher nucleophilic reactivity than the C-4 position. This unique reactivity gradient is leveraged in 'one-bead-two-compound' combinatorial synthesis to generate specific fluoro-2-hydroxyquinoxalines and fluorobenzimidazoles. If a generic highly fluorinated analog like PFNB is used, the regioselective differentiation between the ortho and para positions is altered, collapsing the ability to predictably direct sequential amination steps.

Evidence DimensionNucleophilic reactivity gradient (C-2 vs C-4 position)
Target Compound DataC-2 position exhibits preferentially higher reactivity than C-4, enabling sequential, site-specific SNAr
Comparator Or BaselineSymmetrical or lower-fluorinated analogs (e.g., 2,4-difluoronitrobenzene)
Quantified DifferenceThe distinct C-2 > C-4 reactivity in the tetrafluoro analog allows for orthogonal functionalization that is not achievable with comparators lacking this specific electronic asymmetry
ConditionsSequential nucleophilic substitution with primary amines on solid-phase resin

Predictable regiocontrol is essential for pharmaceutical procurement teams sourcing precursors for complex, multi-ring heterocyclic APIs.

Precursor for Fluoroquinolone Antibiotic Synthesis

Directly leveraging its controlled SNAr reactivity and unique C-2/C-4 reactivity gradient, this compound is the premier starting material for synthesizing the fluorinated core of advanced quinolone APIs, such as levofloxacin, where precise sequential substitution is mandatory .

Solid-Phase Combinatorial Synthesis of Heterocycles

Due to the distinct reactivity difference between the C-2 and C-4 positions, it is an optimal scaffold for generating libraries of fluorobenzimidazoles and fluoro-2-hydroxyquinoxalines in drug discovery workflows, outperforming symmetrical analogs .

Transition-Metal Catalyzed C-F Functionalization

It serves as a superior substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling when mono-arylated polyfluorinated building blocks are required, avoiding the over-reaction typical of perfluorinated aromatics like PFNB [1].

Site-Selective Alkyl Transfer Reactions

Ideal for synthesizing partially fluorinated alkyl-aromatics via phosphonium ylide chemistry, where its moderated electrophilicity ensures high mono-alkylation yields at ambient temperatures, reducing process energy requirements [2].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5580-79-0

Wikipedia

2,3,4,5-Tetrafluoronitrobenzene

Dates

Last modified: 08-15-2023

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